molecular formula C20H17NO B15164935 2-Benzylidene-8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 344930-75-2

2-Benzylidene-8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B15164935
CAS No.: 344930-75-2
M. Wt: 287.4 g/mol
InChI Key: QVOPQCPSGDIOAD-UHFFFAOYSA-N
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Description

2-Benzylidene-8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a complex organic compound belonging to the class of tetrahydrocarbazoles This compound is characterized by its unique structure, which includes a benzylidene group attached to a tetrahydrocarbazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylidene-8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the reaction of substituted phenylhydrazines with cyclohexanone, following the Fischer indole synthesis method . The reaction conditions often include the use of acidic catalysts and controlled temperatures to facilitate the formation of the desired product. Additionally, the use of oxidizing agents such as selenium dioxide can further modify the structure to achieve the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Benzylidene-8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Selenium dioxide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride.

    Solvents: Methanol, acetonitrile, toluene.

Major Products Formed

The major products formed from these reactions include various oxidized derivatives of the tetrahydrocarbazole core, as well as substituted benzylidene derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Benzylidene-8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets. The benzylidene group can participate in π-π interactions with aromatic residues in proteins, while the tetrahydrocarbazole core can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Properties

CAS No.

344930-75-2

Molecular Formula

C20H17NO

Molecular Weight

287.4 g/mol

IUPAC Name

2-benzylidene-8-methyl-4,9-dihydro-3H-carbazol-1-one

InChI

InChI=1S/C20H17NO/c1-13-6-5-9-16-17-11-10-15(12-14-7-3-2-4-8-14)20(22)19(17)21-18(13)16/h2-9,12,21H,10-11H2,1H3

InChI Key

QVOPQCPSGDIOAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(N2)C(=O)C(=CC4=CC=CC=C4)CC3

Origin of Product

United States

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